molecular formula C16H20N2O3S2 B7073697 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B7073697
M. Wt: 352.5 g/mol
InChI Key: PHGZQLQWSOYXCF-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzofuran ring, and a sulfonamide group

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-4-13-9-17-16(22-13)10-18(3)23(19,20)14-5-6-15-12(8-14)7-11(2)21-15/h5-6,8-9,11H,4,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZQLQWSOYXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CN(C)S(=O)(=O)C2=CC3=C(C=C2)OC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzofuran Ring Formation: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyaryl ketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution on the benzofuran ring can introduce various functional groups.

Scientific Research Applications

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.

    Material Science: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole and benzofuran rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-(propylamino)acetamide
  • N-ethyl-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

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